

In Vitro Potency of BMS-582949: A Technical Guide

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Compound of Interest

Compound Name: BMS-582949

Cat. No.: B040921

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of **BMS-582949**, a highly selective and orally active inhibitor of p38 α mitogen-activated protein kinase (MAPK). The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in their understanding of the preclinical profile of this compound.

Executive Summary

BMS-582949 is a potent inhibitor of p38 α MAPK with an IC₅₀ value of 13 nM in enzymatic assays.[1][2][3] In cell-based assays, it effectively inhibits the release of the pro-inflammatory cytokine TNF α from human peripheral blood mononuclear cells (hPBMCs) with an IC₅₀ of 50 nM.[1][2][3] **BMS-582949** demonstrates exceptional selectivity for p38 α , exhibiting over 2000-fold selectivity against a broad panel of 57 other kinases.[4] Notably, it is 450-fold more selective for p38 α over Jnk2 and 190-fold more selective over Raf.[4] This high degree of potency and selectivity underscores its potential as a targeted therapeutic agent for inflammatory diseases.

Data Presentation

The following tables summarize the quantitative data on the in vitro potency and selectivity of **BMS-582949**.

Table 1: In Vitro Potency of **BMS-582949**

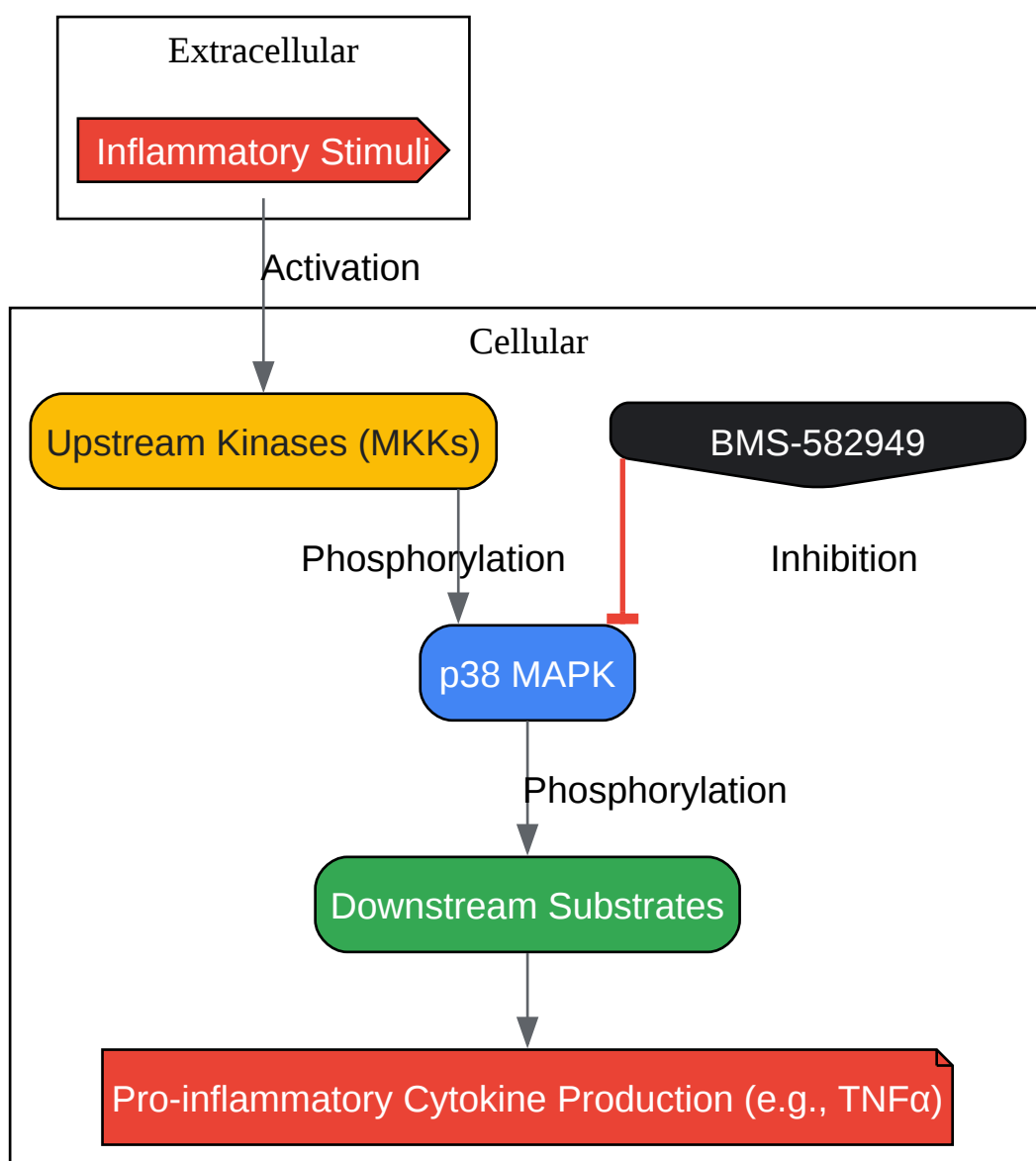
Target/Assay	IC50 (nM)
p38α MAPK (enzymatic assay)	13[1][2][3]
TNFα Release (hPBMC cellular assay)	50[1][2][3]

Table 2: Kinase Selectivity Profile of **BMS-582949**

Kinase	Selectivity (Fold vs. p38α)
Jnk2	450[4]
Raf	190[4]
Panel of 57 Kinases	>2000[4]
p38γ	>2000[4]
p38δ	>2000[4]

Signaling Pathway and Mechanism of Action

BMS-582949 exerts its therapeutic effect by inhibiting the p38 MAPK signaling pathway, a key cascade in the cellular response to inflammatory stimuli.



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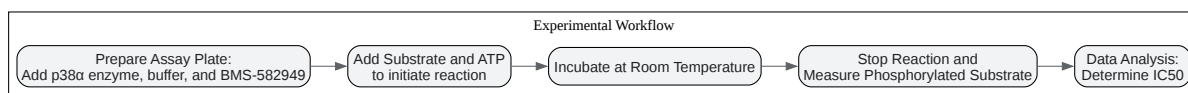
Caption: p38 MAPK Signaling Pathway Inhibition by **BMS-582949**.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. While the precise protocols from the original studies by Liu et al. (2010) are not publicly available in full, the following represents standard and widely accepted procedures for these types of assessments.

In Vitro p38 α Kinase Enzymatic Assay

This assay determines the direct inhibitory effect of **BMS-582949** on the enzymatic activity of p38 α .



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Caption: Workflow for a typical in vitro p38 α kinase assay.

Methodology:

- Reagents:
 - Recombinant human p38 α enzyme
 - Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)
 - Substrate (e.g., ATF2 peptide)
 - ATP (at a concentration around the K_m for p38 α)
 - **BMS-582949** (serially diluted in DMSO)
 - Detection reagent (e.g., ADP-Glo™, Lance™ Ultra, or similar)
- Procedure:
 - The assay is typically performed in a 96- or 384-well plate format.
 - A solution of p38 α enzyme in kinase buffer is added to the wells.
 - **BMS-582949** at various concentrations is added to the wells, with a DMSO control.

- The reaction is initiated by the addition of a mixture of the substrate and ATP.
- The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular TNF α Release Assay in Human PBMCs

This assay measures the ability of **BMS-582949** to inhibit the production of TNF α in a cellular context.

Methodology:

- Reagents:
 - Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.
 - Cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).
 - Lipopolysaccharide (LPS) as a stimulant.
 - **BMS-582949** (serially diluted in DMSO).
 - TNF α ELISA kit.
- Procedure:
 - PBMCs are seeded in 96-well plates at a density of approximately $1-2 \times 10^5$ cells per well.
 - Cells are pre-incubated with various concentrations of **BMS-582949** for a specified time (e.g., 1-2 hours).

- LPS is added to the wells to stimulate TNF α production.
- The plates are incubated for a further period (e.g., 18-24 hours) at 37°C in a humidified 5% CO₂ incubator.
- The cell culture supernatant is collected.
- The concentration of TNF α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.
- IC₅₀ values are determined from the dose-response curve.

Conclusion

BMS-582949 is a potent and highly selective inhibitor of p38 α MAPK with demonstrated activity in both enzymatic and cellular assays. Its robust in vitro profile makes it a valuable tool for research into p38 MAPK-mediated inflammatory processes and a promising candidate for the development of novel anti-inflammatory therapeutics. The detailed methodologies and summarized data provided in this guide are intended to facilitate further investigation and application of this compound by the scientific community.

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